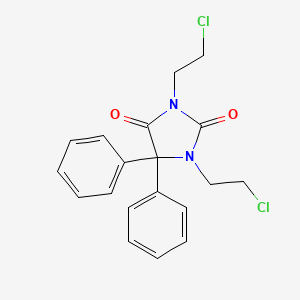
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a diphenylimidazolidine core. It is often studied for its potential therapeutic properties and its role in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylimidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methylene dichloride, and at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: The chloroethyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical research.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment, due to its ability to interfere with DNA replication and transcription .
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its ability to form interstrand crosslinks in DNA. This prevents DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways, including the inhibition of DNA repair enzymes, which enhances its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy, particularly for brain tumors
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent with similar alkylating properties
Uniqueness
1,3-Bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable intermediates and its effectiveness in various applications make it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
61327-86-4 |
|---|---|
Molekularformel |
C19H18Cl2N2O2 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1,3-bis(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-11-13-22-17(24)19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(14-12-21)18(22)25/h1-10H,11-14H2 |
InChI-Schlüssel |
XSRKWLPUOSXRRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CCCl)CCCl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


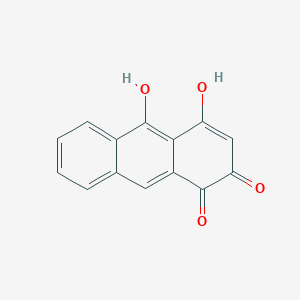
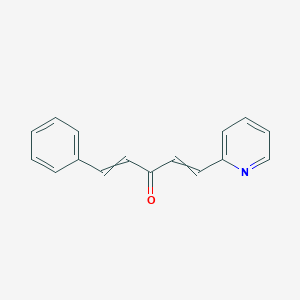

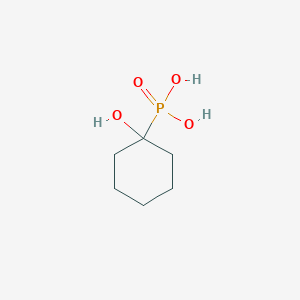
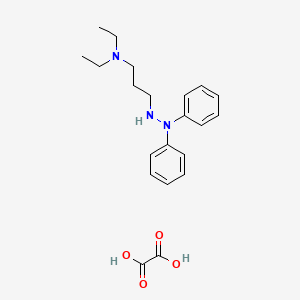
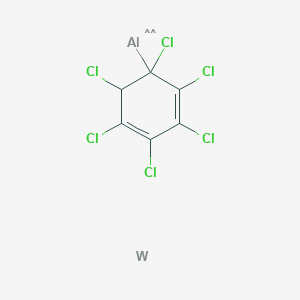

![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
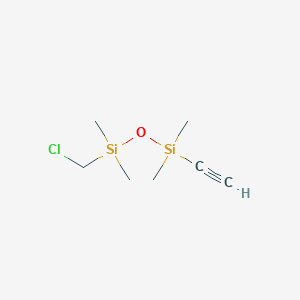
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
